2-Methyl-3-furanthiol (MFT, CAS 28588-74-1) is a highly potent, sulfur-containing heterocyclic aroma compound fundamentally responsible for the 'cooked meat' and savory profiles in thermal food processing [1]. With an exceptionally low odor threshold in the parts-per-trillion range, MFT is a critical procurement target for flavor houses and food scientists developing meat analogues, savory extracts, and complex fermented products [2]. Unlike generic flavor enhancers, MFT’s extreme potency dictates that procurement decisions are driven by cost-in-use efficiency and specialized handling requirements, particularly regarding its oxidative and electrophilic reactivity in formulation matrices [3].
Substituting 2-Methyl-3-furanthiol with other in-class thiols or relying on in situ generation leads to critical formulation failures. Replacing MFT with 2-furfurylthiol (FFT) shifts the organoleptic profile from savory meat to roasted coffee, while using 3-mercapto-2-pentanone (3M2P) requires up to a 100-fold increase in dosage to achieve similar intensity [1]. Furthermore, attempting to generate MFT naturally through Maillard precursors (such as cysteine and ribose) during processing is highly inefficient and unpredictable, yielding maximum conversions of less than 2% even under extreme thermal conditions [2]. Consequently, direct procurement of pure MFT is mandatory for reproducible, high-impact savory formulations.
MFT possesses an exceptionally low odor threshold compared to other common savory thiols. In aqueous solutions, MFT has an odor threshold of 0.007 µg/kg, whereas the closely related 2-furfurylthiol (FFT) sits at 0.01 µg/kg, and the meat-flavor compound 3-mercapto-2-pentanone (3M2P) requires 0.7 µg/kg for detection [1]. This means MFT is 100 times more potent than 3M2P in water.
| Evidence Dimension | Odor threshold in water |
| Target Compound Data | 0.007 µg/kg (MFT) |
| Comparator Or Baseline | 0.7 µg/kg (3M2P) |
| Quantified Difference | 100-fold lower threshold for MFT |
| Conditions | Aqueous solution, sensory evaluation |
Buyers can achieve target savory profiles at significantly lower inclusion rates, optimizing formulation costs and reducing total chemical load.
MFT exhibits distinct instability in aqueous environments compared to other thiols. During accelerated storage at 50 °C in an aqueous model process flavoring, MFT concentrations decreased by 59% within 24 hours, whereas FFT decreased by only 28% [1]. This rapid degradation is driven by electrophilic coupling at the 5-position rather than simple disulfide oxidation [1].
| Evidence Dimension | Degradation rate in aqueous solution |
| Target Compound Data | 59% decrease per 24 hours (MFT) |
| Comparator Or Baseline | 28% decrease per 24 hours (FFT) |
| Quantified Difference | MFT degrades more than twice as fast as FFT in aqueous media |
| Conditions | Aqueous model process flavoring, 50 °C, 24 hours |
Procurement and formulation teams must account for MFT's specific instability by utilizing encapsulation or lipid-based delivery systems rather than standard aqueous dosing.
Relying on thermal processing to generate MFT from raw precursors is highly inefficient. Model studies reacting optimal intermediates (hydroxyacetaldehyde and mercapto-2-propanone) for 6 minutes at 180 °C in the absence of water yielded a maximum of only 1.4 mol% MFT [1]. Other precursor systems like thiamin or norfuraneol/cysteine are even less effective [1].
| Evidence Dimension | MFT yield from precursors |
| Target Compound Data | Direct MFT procurement (100% purity control) |
| Comparator Or Baseline | In situ generation (max 1.4 mol% yield) |
| Quantified Difference | >98% loss of precursor material to side reactions |
| Conditions | 180 °C, 6 minutes, anhydrous model system |
Procuring pure MFT is vastly more efficient and reproducible than relying on low-yield, heat-dependent Maillard reactions during food processing.
MFT is a definitive marker compound for high-value savory and fermented products. In complex matrices like soy sauce aroma-type Baijiu, MFT exhibits flavor dilution factors up to 6561 and an Odor Activity Value (OAV) exceeding 250, significantly outperforming generic background volatiles [1].
| Evidence Dimension | Flavor Dilution (FD) Factor |
| Target Compound Data | FD factor up to 6561 (MFT) |
| Comparator Or Baseline | Background matrix volatiles (FD < 100) |
| Quantified Difference | MFT dominates the sensory profile by orders of magnitude |
| Conditions | Soy sauce aroma-type Baijiu matrix, GC-olfactometry |
For high-value fermented or savory products, MFT is non-negotiable for authentic profile matching and cannot be replaced by generic savory blends.
Direct addition of MFT to lipid phases replicates authentic cooked beef or pork aroma without relying on animal-derived precursors, leveraging its ppt-level odor threshold to keep formulation costs low[1].
Ideal for use in dry powder blends or encapsulated formats where aqueous instability is mitigated, ensuring the 59% daily degradation rate observed in water is avoided and shelf life is maximized [2].
Dosing pure MFT is used to standardize batches of commercial soy sauce or savory extracts where natural Maillard generation fluctuates, completely bypassing the <2% yield inefficiency of natural precursors [3].
Flammable;Corrosive;Acute Toxic